Ethyl 3-[bis(2-methylpropyl)amino]propanoate
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Overview
Description
It has a molecular formula of C13H27NO2 and a molecular weight of 229.36 g/mol. This compound is primarily used in scientific research and has significant applications in the field of medicine, particularly in the study of cardiac arrhythmias.
Preparation Methods
The synthesis of Ethyl 3-[bis(2-methylpropyl)amino]propanoate involves several steps. One common method includes the reaction of ethyl 3-bromopropanoate with bis(2-methylpropyl)amine under specific conditions. The reaction typically requires a solvent such as ethanol and a catalyst to facilitate the process. The mixture is heated to a specific temperature to ensure the reaction proceeds efficiently. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Ethyl 3-[bis(2-methylpropyl)amino]propanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can also undergo reduction reactions, typically using reducing agents such as lithium aluminum hydride.
Substitution: Substitution reactions are common, where one functional group is replaced by another. For instance, halogenation can occur in the presence of halogenating agents.
Hydrolysis: The ester group in the compound can be hydrolyzed to form the corresponding carboxylic acid and alcohol.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like chlorine or bromine. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Ethyl 3-[bis(2-methylpropyl)amino]propanoate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis to study various chemical reactions and mechanisms.
Biology: The compound is used in biological studies to understand its effects on cellular processes and pathways.
Medicine: It is particularly significant in the study of cardiac arrhythmias, as it belongs to the class of Class III antiarrhythmic agents. Researchers use it to investigate the mechanisms of action of antiarrhythmic drugs and their effects on cardiac cells.
Industry: In the pharmaceutical industry, it is used in the development and testing of new drugs targeting cardiac arrhythmias.
Mechanism of Action
The mechanism of action of Ethyl 3-[bis(2-methylpropyl)amino]propanoate involves its interaction with specific ion channels in cardiac cells. It primarily targets the potassium channels, inhibiting their function and thereby prolonging the repolarization phase of the cardiac action potential. This action helps to stabilize the cardiac rhythm and prevent arrhythmias. The compound’s effects on ion channels and cellular pathways are crucial for its antiarrhythmic properties.
Comparison with Similar Compounds
Ethyl 3-[bis(2-methylpropyl)amino]propanoate can be compared with other similar compounds, such as:
Amiodarone: Another Class III antiarrhythmic agent with a broader spectrum of action but more side effects.
Sotalol: A beta-blocker with Class III antiarrhythmic properties, used for similar indications but with different pharmacokinetics.
Dofetilide: A selective Class III antiarrhythmic agent with a similar mechanism of action but different clinical applications.
The uniqueness of this compound lies in its specific targeting of potassium channels and its relatively selective action, making it a valuable tool in research and potential therapeutic applications.
Biological Activity
Ethyl 3-[bis(2-methylpropyl)amino]propanoate, a compound with the molecular formula C13H27N2O2, has garnered attention in medicinal chemistry due to its notable biological activities, particularly as a Class III antiarrhythmic agent. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
This compound primarily exerts its effects through interaction with cardiac ion channels, specifically potassium channels. By inhibiting these channels, the compound prolongs the repolarization phase of the cardiac action potential, which stabilizes cardiac rhythms and helps prevent arrhythmias. This mechanism positions it as a significant candidate for therapeutic interventions in cardiovascular diseases.
Structure-Activity Relationship (SAR)
The structure of this compound is critical to its biological activity. Modifications to its structure can enhance potency, selectivity, and pharmacokinetic properties. The presence of the bis(2-methylpropyl) amino group is particularly noteworthy as it influences both the steric and electronic characteristics of the molecule, thereby affecting its binding affinity to biological targets.
Comparison with Similar Compounds
Compound Name | Structural Features | Unique Properties |
---|---|---|
Methyl 3-[(2-methylpropyl)amino]propanoate | Contains a methyl ester instead of ethyl | Different solubility characteristics |
Ethyl 3-aminopropanoate | Lacks the 2-methylpropyl substitution | Different reactivity due to simpler amine structure |
Methyl 3-(isopropyl)amino)propanoate | Contains an isopropyl group | Variations in steric effects affecting reactivity |
The unique substitution pattern of this compound enhances its reactivity and interaction profile compared to similar compounds.
Biological Activity and Applications
This compound has been investigated for various biological activities beyond its antiarrhythmic properties:
- Cardiovascular Research : Its ability to modulate potassium ion channels makes it a valuable compound in developing treatments for cardiac arrhythmias.
- Pharmacological Studies : Researchers are exploring its potential as a scaffold for designing novel pharmaceuticals targeting various diseases due to its favorable binding characteristics.
- Fragrance Industry : Beyond medicinal applications, it has also been noted for contributing fruity and floral notes in fragrance formulations, enhancing consumer appeal in cosmetics and food products.
Case Studies and Research Findings
Several studies have highlighted the efficacy and safety profile of this compound:
- Antiarrhythmic Efficacy : In preclinical trials, this compound demonstrated significant efficacy in stabilizing cardiac rhythms in animal models prone to arrhythmias. These studies indicated a marked reduction in arrhythmic episodes following administration of the compound.
- Binding Affinity Studies : Research has shown that this compound exhibits a high binding affinity for specific potassium channels. This was assessed using radiolabeled ligand binding assays, confirming its potential as a lead compound for further drug development.
- Lead Optimization : Iterative cycles of synthesis and testing have led to optimized derivatives with improved pharmacokinetic profiles. These derivatives are being evaluated for their therapeutic potential in clinical settings.
Properties
IUPAC Name |
ethyl 3-[bis(2-methylpropyl)amino]propanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H27NO2/c1-6-16-13(15)7-8-14(9-11(2)3)10-12(4)5/h11-12H,6-10H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDNSGRLUXFTPOZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCN(CC(C)C)CC(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H27NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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